Enhanced Hydrogen-Bond Donor Capacity and Topological Polar Surface Area Differentiate This Building Block from Non-Hydroxylated Analogues
The target compound introduces one hydrogen bond donor (HBD) and a significantly larger topological polar surface area (TPSA) compared to the two closest commercial analogues: 1-Boc-3-cyanoazetidine and tert-butyl 3-cyano-3-methylazetidine-1-carboxylate. Specifically, the target compound exhibits HBD = 1, TPSA = 73.6 Ų, and XLogP3 = 0.2, whereas the comparators uniformly display HBD = 0, TPSA ≈ 53 Ų, and XLogP3 values of 0.6–0.65 [1][2]. The increase of approximately 20 Ų in TPSA and the gain of a hydrogen bond donor represent a substantial shift in the physicochemical profile, directly impacting aqueous solubility and passive membrane permeability [2].
| Evidence Dimension | Hydrogen bond donor count (HBD); topological polar surface area (TPSA, Ų); computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 73.6 Ų; XLogP3 = 0.2 |
| Comparator Or Baseline | 1-Boc-3-cyanoazetidine: HBD = 0, TPSA = 53.3 Ų, XLogP3 = 0.6; tert-butyl 3-cyano-3-methylazetidine-1-carboxylate: HBD = 0, TPSA = 53 Ų, XLogP3 = 0.65 |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +20 Ų; ΔXLogP3 ≈ −0.4 relative to both comparators |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs TPSA, HBD count) – consistent methodology across all compounds |
Why This Matters
The shift in TPSA and hydrogen bond donor count alters predicted ADME behavior, which is critical for scientists selecting building blocks for CNS-penetrant (typically HBD ≤ 0.5, TPSA < 90 Ų) versus peripherally restricted programs.
- [1] PubChem Compound Summary. Tert-butyl 3-(2-cyano-1-hydroxyethyl)azetidine-1-carboxylate. PubChem CID 165463029. View Source
- [2] PubChem Compound Summary. 1-Boc-3-cyanoazetidine (tert-butyl 3-cyanoazetidine-1-carboxylate). PubChem CID 10631283. View Source
